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Compound of Interest

Compound Name: ST362

Cat. No.: B611019

This technical support guide provides troubleshooting strategies and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals encountering
low or no Claudin 18.2 (CLDN18.2) expression in immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQS)

Q1: What is CLDN18.2, and why is its detection by IHC important?

Claudin 18.2 is a transmembrane protein and a key component of tight junctions, which are
selectively expressed in the gastric epithelium.[1] In healthy gastric tissue, the epitopes of
CLDN18.2 are typically masked within the tight junctions.[2] During malignant transformation,
disruption of cell polarity can lead to the exposure of these epitopes on the cancer cell surface,
making CLDN18.2 a highly specific biomarker and a promising therapeutic target in cancers
such as gastric and gastroesophageal junction (G/GEJ) adenocarcinoma.[2][3][4] Accurate IHC
detection is therefore critical for identifying patients who may benefit from CLDN18.2-targeted
therapies.[5]

Q2: | am observing weak or no CLDN18.2 staining. What are the most common causes?

Weak or absent staining can stem from several factors throughout the IHC workflow. The most
common issues include:

e Pre-analytical Errors: Improper tissue fixation, processing, or sectioning can significantly
impact antigen preservation.[6][7]
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e Suboptimal Antigen Retrieval: CLDN18.2 detection is highly dependent on effective heat-
induced epitope retrieval (HIER) to unmask the antigen.

« Incorrect Primary Antibody Parameters: The choice of antibody clone, dilution, and
incubation conditions are critical for strong and specific signals.

 Issues with Detection System: The sensitivity of the secondary antibody and chromogen
system can affect the final signal intensity.

e True Absence of Expression: The tumor itself may genuinely have low or no CLDN18.2
expression. The prevalence of CLDN18.2 positivity can vary significantly among tumor types
and even within gastric cancer subtypes.[8][9][10]

Q3: How is CLDN18.2 positivity defined in a clinical context?

The interpretation of CLDN18.2 staining can vary, which has historically led to discrepancies in
reported expression rates.[1][11] However, recent Phase Il clinical trials (SPOTLIGHT and
GLOW) have established a standardized scoring criterion.[5][12] According to this, CLDN18.2
positivity is defined as:

e >75% of tumor cells exhibiting moderate-to-strong (2+ to 3+) membranous staining.[5][13]

It is crucial to include both the staining intensity and the percentage of positive tumor cells
when reporting results.[13]

Q4: Can | use any anti-Claudin 18 antibody for CLDN18.2 detection?

While several antibody clones exist, it's important to use a well-validated one. The VENTANA
CLDN18 (43-14A) RxDx Assay is an approved companion diagnostic.[6] This clone, along with
others like EPR19202, is frequently cited.[11] It's important to note that many of these
antibodies detect both isoforms, CLDN18.1 and CLDN18.2. However, since CLDN18.1
expression is negligible or absent in G/GEJ cancers, staining in these tissues is considered
specific to CLDN18.2.[6][12][14]

Troubleshooting Guide for Low CLDN18.2
Expression
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This guide is structured to follow the typical IHC workflow, addressing potential issues at each

stage.

Pre-Analytical Stage: Tissue Handling and Preparation

Improper specimen handling is a leading cause of weak or false-negative staining.

Issue

Potential Cause

Recommended Solution

No/Weak Signal in All Tissues

Poor Fixation: Insufficient
fixation time, delayed fixation,
or use of improper fixative

(e.g., alcohol-based).

- Ensure tissue is fixed in 10%
neutral buffered formalin (NBF)
promptly after collection. -
Maintain a fixative volume-to-
tissue ratio of at least 10:1.[6]
[15] - Ensure tissue is fully
submerged during fixation.[6]
[15]

Improper Tissue Processing:
Contamination of processing
fluids (e.g., water in alcohols)
or incorrect paraffin melting

temperatures.

- Perform daily maintenance
on tissue processors.[6] -
Ensure paraffin is melted at
<60°C.[6][15]

Variable Staining

Old Pre-cut Sections:
Antigenicity can degrade over
time in cut tissue sections

stored at room temperature.

- Use freshly cut sections (3-6
um) whenever possible.[6][15]
- If sections must be stored,
keep them at 4°C.[16]

Ineligible Specimen Type

Wrong Sample Type: Certain
sample types are not suitable
for CLDN18.2 IHC.

- Use routinely processed,
formalin-fixed, paraffin-
embedded (FFPE) tissue
blocks.[6][15] - Fine-needle
aspirates (FNA), cytology
specimens, and metastatic
bone lesions are generally not

recommended.[6][15]
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Analytical Stage: Staining Protocol Optimization

This stage involves the hands-on steps of the IHC procedure. The following diagram illustrates
a typical workflow.

Preparation
Deparaffinization Rehydration (Anugen Retrieval (HlERD—»(Pemxme Black)—»(mmem Elnck)—>

Click to download full resolution via product page

Caption: Standard Immunohistochemistry (IHC) Workflow.

Antigen Retrieval

This is arguably the most critical step for CLDN18.2.
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Issue Potential Cause Recommended Solution

- Use a validated HIER
protocol. For automated
systems like Ventana
Benchmark, the Ultra CC1
) buffer is recommended.[17] -

Suboptimal HIER: Incorrect _
For manual methods, citrate
buffer (pH 6.0) heated to 90-
100°C for 20-64 minutes is a

common starting point.[4][17] -

Weak or No Staining buffer, temperature, or heating

time.

Ensure slides are fully
submerged in buffer and do

not boil dry.

Enzymatic Retrieval Used:

Proteolytic enzymes (e.g., - Switch to a heat-induced
pepsin, trypsin) are generally epitope retrieval (HIER)
less effective or can damage method.

the epitope for CLDN18.2.

Primary Antibody and Detection
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Issue

Potential Cause

Recommended Solution

Weak Staining

Antibody Dilution Too High:
Insufficient antibody to bind to

all available antigens.

- Perform a titration experiment
to determine the optimal
antibody concentration.[18] -
Start with the manufacturer's
recommended dilution and test
several concentrations (e.qg.,
1:50, 1:100, 1:200).

Incubation Time/Temp Too
Short: Insufficient time for the

antibody to bind.

- Increase incubation time
(e.g., 60 minutes at room
temperature or overnight at
4°C).[18] - Ensure temperature
is consistent. The Ventana
protocol specifies 16 minutes
at 36°C for its ready-to-use
antibody.[17]

High Background

Antibody Dilution Too Low:
Non-specific binding of the

primary antibody.

- Increase the antibody
dilution. - Ensure the protein
blocking step (e.qg., using

normal serum) is effective.[18]

Insufficient Washing: Residual
unbound antibody remains on
the slide.

- Increase the number and
duration of wash steps after
primary and secondary
antibody incubations.[18] -
Consider adding a detergent
like Tween 20 to the wash
buffer.
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- Use a clone validated for
CLDN18.2 IHC on FFPE

Wrong Antibody Clone: The tissues, such as 43-14A or

) antibody used may not be EPR19202.[19] - Always run a
No Signal ) -

validated for IHC or the target positive control (e.g., normal

species. gastric mucosa or a known
positive tumor tissue) to

validate the protocol.[7]

- Use a sensitive, polymer-
based detection system (e.g.,
Ventana OptiView DAB IHC

Detection System Issue: ) )
] ) Detection Kit).[17] - Check the
Inactive HRP, expired o
] ) expiration dates of all
reagents, or incompatible
. reagents. - Ensure the
secondary antibody. _ _
secondary antibody is

appropriate for the primary

antibody's host species.

Recommended IHC Protocol Parameters

The following table summarizes recommended parameters from a validated protocol for
CLDN18.2.
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Parameter

Recommendation (Ventana
Benchmark Ultra)[17]

General Manual/Other
Platform Guideline

Primary Antibody

Clone: 43-14A (Ready-To-Use)

Clone: 43-14A or EPR19202

(Concentrate, requires titration)

Incubation Time/Temp

16 minutes / 36°C

30-60 minutes at Room Temp
or Overnight at 4°C

Epitope Retrieval

On-board HIER, Ventana Ultra
CC1 buffer

HIER with Citrate Buffer (pH
6.0) or EDTA (pH 9.0)

Heating Time/Temp

64 minutes / 100°C

20-40 minutes at 95-100°C

Detection System

Ventana OptiView DAB IHC

Detection Kit

High-sensitivity polymer-based

system

Troubleshooting Decision Tree

Use the following diagram to systematically diagnose the cause of low CLDN18.2 expression.
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Caption: Troubleshooting Decision Tree for Low CLDN18.2 Staining.

Mechanism of CLDN18.2 Exposure in Cancer
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Understanding why CLDN18.2 becomes a target is key to interpreting results. In normal gastric

epithelial cells, CLDN18.2 is sequestered within tight junctions and is inaccessible to

antibodies. Malignant transformation disrupts this cellular architecture, exposing the CLDN18.2

protein on the cell surface.

Mechanism of CLDN18.2 Target Exposure

Normal Gastric Epithelium Gastric Cancer

Apical Surface | Tight Junction (CLDN18.2 Inaccessible) | Basolateral Surface Therapeutic Antibody Therapeutic Antibody
/"/No Binding Binding Occurs

»
Tight Junction (CLDN18.2 Inaccessible)

Apical Surface Basolateral Surface Disrupted Polarity | CLDN18.2 Exposed on Cell Surface | Malignant Cell

Click to download full resolution via product page

Caption: CLDN18.2 location in normal vs. malignant gastric cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. m.youtube.com [m.youtube.com]
3. researchgate.net [researchgate.net]
4. mdpi.com [mdpi.com]

5. karger.com [karger.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b611019?utm_src=pdf-body-img
https://www.benchchem.com/product/b611019?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39894972/
https://pubmed.ncbi.nlm.nih.gov/39894972/
https://m.youtube.com/watch?v=ZkrS9o9N3mc
https://www.researchgate.net/publication/379211253_Abstract_1032_Development_of_a_novel_companion_diagnostic_immunohistochemistry_antibody_for_claudin_182-targeted_therapies
https://www.mdpi.com/2072-6694/17/21/3420
https://karger.com/pat/article/doi/10.1159/000545769/926045/Computer-Aided-Diagnostics-Helps-Accurately
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

6. sample-preparation-and-testing [cldn182.de]
7. cldn182.net [cldn182.net]

8. Claudin 18.2 expression in various tumor types and its role as a potential target in
advanced gastric cancer. - ASCO [asco.org]

9. Decreased expression of claudin-18.2 in alpha-fetoprotein-producing gastric cancer
compared to conventional gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. claudin-18-2-expression-in-various-tumor-types-and-its-role-as-a-potential-target-in-
advanced-gastric-cancer - Ask this paper | Bohrium [bohrium.com]

11. researchgate.net [researchgate.net]

12. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review
and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]

13. How to Interpret Stains | CLDN18.2 [claudin182.com]

14. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
15. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]

16. youtube.com [youtube.com]

17. nordigc.org [nordigc.org]

18. youtube.com [youtube.com]

19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Claudin 18.2 (CLDN18.2)
Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611019#troubleshooting-low-claudin-18-2-
expression-in-ihc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b611019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

